molecular formula C20H23BrN2O3 B2597002 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 942011-17-8

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2597002
CAS No.: 942011-17-8
M. Wt: 419.319
InChI Key: KYXDTGWFQPJAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a molecular structure that incorporates a 2-bromobenzamide group linked to a complex amine containing both 4-methoxyphenyl and morpholino moieties. This specific structural combination is significant as morpholino-containing compounds are frequently explored in medicinal chemistry for their potential biological activities and as key intermediates in the synthesis of more complex molecules (see, for example, the morpholino group in a related compound, (4-Bromophenyl)(morpholino)methanone ). Similarly, the 2-bromo-N-methylbenzamide scaffold is a known entity in chemical databases . Researchers value this class of compounds for developing novel pharmacologically active molecules, often investigating their properties as potential enzyme inhibitors or receptor modulators. The mechanism of action for this specific compound has not been fully elucidated and is an active area of investigation; its bioactivity is likely derived from the synergistic effects of its electron-rich methoxyphenyl ring and the morpholino group, which can influence solubility and hydrogen bonding capacity. This product is provided for research purposes as a high-purity solid. It is recommended to store the compound sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXDTGWFQPJAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves a multi-step process:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Methoxyphenyl Intermediate: The brominated benzamide is then reacted with 4-methoxyphenylboronic acid in a Suzuki coupling reaction, using a palladium catalyst and a base such as potassium carbonate.

    Morpholinoethylation: The resulting intermediate is further reacted with morpholine and an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position of the benzamide ring undergoes NAS with nucleophiles. Key findings include:

Reagents Conditions Products Mechanistic Notes
Sodium azide (NaN₃)DMF, 60–80°C, 6–8 hours 2-azido-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamideProceeds via a classical SNAr mechanism, accelerated by electron-withdrawing groups.
Thiourea (NH₂CSNH₂)Ethanol, reflux, 12 hours 2-thioureido-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamideRequires elevated temperatures due to moderate nucleophilicity of thiourea.
Amines (e.g., morpholine)K₂CO₃, DMF, rt, 3 hours Derivatives with secondary/tertiary amines at the 2-positionBase-mediated deprotonation enhances nucleophilicity.

Key Observation : Steric hindrance from the morpholinoethyl group reduces reaction rates compared to simpler benzamide analogs .

Reductive Dehalogenation

The bromine atom can be replaced via catalytic hydrogenation:

Reagents Conditions Products Yield
H₂ (1 atm), Pd/C (10% w/w)Ethanol, rt, 4 hours N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide78%
LiAlH₄THF, reflux, 2 hours Reduced amide to amine: 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzylamine65%

Applications : Debrominated products serve as intermediates for further functionalization (e.g., Suzuki couplings) .

Oxidation Reactions

The methoxyphenyl and morpholinoethyl groups are susceptible to oxidation:

Reagents Conditions Products Notes
KMnO₄ (aqueous)Acidic, 80°C, 6 hours Quinone derivatives from methoxyphenyl oxidationOver-oxidation observed beyond 8 hours.
NaIO₄CH₂Cl₂/H₂O, rt, 3 hours Sulfoxide intermediates from morpholinoethyl side chainRequires stoichiometric oxidant.

Caution : Strong oxidants may degrade the benzamide backbone under prolonged exposure .

Acid/Base-Mediated Hydrolysis

The amide bond exhibits stability under mild conditions but hydrolyzes under extremes:

Conditions Products Kinetics
6M HCl, reflux, 12 hours 2-bromo-benzoic acid + 2-(4-methoxyphenyl)-2-morpholinoethylaminek=0.15h1k = 0.15 \, \text{h}^{-1}
2M NaOH, 70°C, 8 hours Sodium 2-bromo-benzoate + free aminek=0.09h1k = 0.09 \, \text{h}^{-1}

Structural Impact : Hydrolysis is slower than aliphatic amides due to resonance stabilization .

Functionalization of the Morpholinoethyl Group

The morpholine ring undergoes alkylation and acylation:

Reagents Conditions Products
Methyl iodide (CH₃I)K₂CO₃, DMF, rt, 3 hours Quaternary morpholinium salt at the ethyl side chain
Acetic anhydride ((CH₃CO)₂O)Pyridine, 0°C → rt, 24 hours Acetylated morpholinoethyl derivative

Utility : Modifications here alter solubility and bioavailability .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs EAS to the para position relative to the methoxy group:

Reagents Conditions Products
HNO₃/H₂SO₄0°C, 1 hour 4-nitro-2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, rt, 2 hours 4-bromo-2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (di-substituted)

Regioselectivity : Methoxy’s +M effect dominates, overriding benzamide’s −I effect .

Scientific Research Applications

Overview

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by detailed data and case studies.

Chemistry

Building Block for Synthesis :
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions.

Reaction TypeDescription
BrominationIntroduction of bromine into organic substrates.
Nucleophilic SubstitutionFormation of new bonds by replacing leaving groups with nucleophiles.

Biology

Biological Activity :
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Biological PropertyMechanism of ActionExample Study
AntimicrobialDisruption of cell wall synthesisMIC values against Gram-positive bacteria showed significant inhibition.
AnticancerInduction of apoptosis in cancer cellsIC50 values below 6.5 μM against Molt-3 leukemia cells reported.

Medicine

Therapeutic Potential :
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including cancer and infections. Its ability to modulate specific molecular targets may lead to the development of new treatment strategies.

  • Clinical Relevance : Compounds with similar structures have been evaluated for their efficacy in clinical settings, indicating potential pathways for drug development.

Case Study 1: Anticancer Activity

A study demonstrated the cytotoxic effects of related benzamide compounds against human colorectal carcinoma cell lines (HCT116). The synthesized derivatives exhibited IC50 values significantly lower than standard treatments, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound was effective against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values suggesting potent antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzamide Derivatives

a. 4-Bromo-N-(2-Nitrophenyl)Benzamide (I) This compound, synthesized from 2-nitroaniline and bromobenzoyl chloride, shares the bromobenzamide core but substitutes the morpholinoethyl-4-methoxyphenyl group with a 2-nitrophenyl moiety. X-ray crystallography reveals two molecules per asymmetric unit, with distinct hydrogen-bonding networks (N–H···O and C–H···O interactions) . In contrast, the target compound’s morpholinoethyl group may enhance solubility in polar solvents due to the morpholine oxygen’s hydrogen-bonding capacity .

b. 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB) 4MNB features a 4-methoxy group adjacent to a nitro substituent.

c. 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
This fluorinated derivative, synthesized via acyl chloride coupling (90% yield), highlights how halogen diversity (Br, Cl, F) and trifluoropropyl groups can enhance metabolic stability and lipophilicity compared to the target compound’s simpler bromine-morpholine system .

Morpholinoethyl-Substituted Analogs

a. 2-(Morpholino)-2-Bromo-N-(Quinolin-8-yl)Benzamide (3k) Synthesized with 69% yield (), this analog replaces the 4-methoxyphenyl group with a quinolin-8-yl moiety. The quinoline’s aromatic nitrogen may engage in π-stacking or metal coordination, whereas the target compound’s 4-methoxyphenyl group favors hydrophobic interactions .

b.

Methoxyphenyl-Containing Amides

a. 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B) This non-brominated analog, synthesized in 34% yield (), replaces bromine with a hydroxyl group. The hydroxyl enables stronger hydrogen bonding (e.g., O–H···O interactions), whereas bromine in the target compound may enhance halogen bonding or steric bulk .

b. 2-Bromo-N-(4-Methoxyphenyl)Benzamide A direct structural relative, this compound lacks the morpholinoethyl spacer. Its 13C NMR data () provide reference points for comparing chemical shifts influenced by the morpholine group’s electron-donating effects in the target compound .

Biological Activity

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN3O2C_{16}H_{18}BrN_{3}O_{2}. The compound features a bromine atom, a morpholinoethyl group, and a methoxy-substituted phenyl ring, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, which is critical in cancer therapy. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted in similar benzamide compounds, leading to reduced cancer cell growth .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. For instance:

  • Cell Line Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 0.24 μM to 7.29 μM against breast and colon cancer cell lines .
  • Mechanistic Insights : The mechanism often involves cell cycle arrest at the G2/M phase and apoptosis induction via specific kinase inhibition, which is crucial for cancer treatment strategies .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values as low as 0.78 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure, such as the introduction of electron-withdrawing groups or varying substituents on the benzene rings, have been linked to enhanced antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50/EffectReference
AnticancerSW1116 Colon Cancer Cells7.29 μM
AnticancerMCF7 Breast Cancer Cells0.24 μM
AntimicrobialS. aureus0.78-1.56 µg/mL
AntimicrobialS. epidermidis0.31-0.62 µg/mL

Case Studies

  • Cancer Therapeutics : A study demonstrated that a related benzamide derivative significantly inhibited tumor growth in xenograft models by targeting key signaling pathways involved in cell proliferation and survival.
  • Infection Models : Another investigation revealed that modifying the side chains on benzamide derivatives improved their efficacy against multi-drug resistant bacterial strains, showcasing their potential as novel antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.